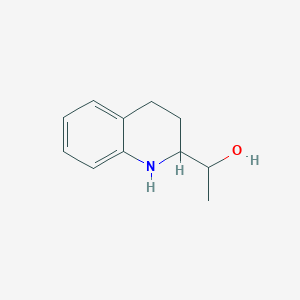

2-(1-Hydroxyethyl)tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol |

InChI |

InChI=1S/C11H15NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-5,8,10,12-13H,6-7H2,1H3 |

InChI Key |

WHSHOTYFHVHDCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC2=CC=CC=C2N1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Hydroxyethyl Tetrahydroquinoline and Analogous Alcohol Substituted Tetrahydroquinolines

Chemo-Enzymatic Approaches to Chiral Tetrahydroquinoline Alcohols

Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, offer a powerful strategy for accessing optically active tetrahydroquinoline alcohols. These approaches often involve the enzymatic resolution of a racemic mixture, providing a direct route to enantiomerically enriched products.

Lipase-Catalyzed Kinetic Resolution for Optically Active Tetrahydroquinoline Propanols

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze enantioselective transformations, particularly the kinetic resolution of racemic alcohols and their esters. The enzymatic kinetic resolution (EKR) of racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols, close analogs of 2-(1-Hydroxyethyl)tetrahydroquinoline, has been successfully demonstrated. mdpi.comresearchgate.net This method relies on the differential rate of reaction of the two enantiomers of the racemic alcohol with an acyl donor, catalyzed by a lipase (B570770).

The process typically involves the enantioselective transesterification of the racemic alcohol, yielding one enantiomer of the alcohol and the corresponding ester of the other enantiomer, both in high optical purity. mdpi.comresearchgate.net Various lipases have been screened for this purpose, with immobilized lipase from Candida antarctica type B (CAL-B) and lipase from Burkholderia cepacia (BCL) showing high enantioselectivity. mdpi.comresearchgate.net The choice of solvent and acyl donor is also crucial for achieving high efficiency and selectivity. Vinyl acetate (B1210297) is commonly used as an irreversible acyl donor. mdpi.comresearchgate.net

The following table summarizes the results of lipase-catalyzed kinetic resolution of a racemic 1,2,3,4-tetrahydroquinoline-propan-2-ol:

| Lipase | Acyl Donor | Solvent | (S)-Alcohol ee (%) | (R)-Acetate ee (%) | E-value |

| CAL-B | Vinyl Acetate | Neat | >99 | >99 | >200 |

| BCL | Vinyl Acetate | Neat | >99 | >99 | 328 |

ee = enantiomeric excess; E-value = enantioselectivity value. Data sourced from mdpi.comresearchgate.net.

Integration of Biocatalysis in Stereoselective Tetrahydroquinoline Synthesis

Beyond kinetic resolution, the broader integration of biocatalysis offers diverse strategies for the stereoselective synthesis of tetrahydroquinoline alcohols. This includes the use of other enzymes, such as acyltransferases, and the combination of biocatalytic steps with chemical transformations in a chemoenzymatic cascade. mdpi.comresearchgate.nettaylorfrancis.com

Engineered acyltransferase variants from Mycobacterium smegmatis (MsAcT) have been employed for the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols. mdpi.comresearchgate.net While lipases generally exhibit higher enantioselectivity, MsAcT-catalyzed reactions can proceed at significantly faster rates. mdpi.comresearchgate.net This highlights a trade-off between selectivity and reaction speed that can be tailored based on the desired outcome.

Furthermore, biocatalysis can be integrated with metal-catalyzed reactions to create synergistic chemo/biocatalytic processes. For instance, a racemic tetrahydroquinoline can be synthesized chemically, followed by an enzymatic deracemization step using an amine oxidase to yield the enantiopure product. whiterose.ac.uk

Metal-Catalyzed Strategies for Tetrahydroquinoline Ring Construction with Alcohol Moieties

Metal-catalyzed reactions provide a versatile and efficient means to construct the tetrahydroquinoline ring system with concomitant installation of an alcohol functionality or a precursor group. These methods often involve domino or tandem reactions, which allow for the formation of multiple bonds in a single operation, thereby increasing synthetic efficiency.

Copper-Catalyzed Domino Cyclizations in Tetrahydroquinoline Synthesis

Copper catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including tetrahydroquinolines. Copper-catalyzed domino reactions can be designed to construct the tetrahydroquinoline scaffold from simple starting materials. beilstein-journals.orgnih.govbeilstein-archives.org For example, a domino reaction of an aniline (B41778) with a cyclobutanone (B123998) oxime, catalyzed by a copper salt, can lead to the formation of spirotetrahydroquinoline derivatives. beilstein-journals.orgnih.govbeilstein-archives.org While this specific example does not directly yield a 2-(1-hydroxyethyl) substituent, the versatility of domino reactions allows for the potential incorporation of alcohol-bearing fragments through appropriate substrate design.

The general approach involves the in-situ formation of reactive intermediates that undergo a cascade of reactions, such as nucleophilic attack, cyclization, and rearrangement, to afford the final tetrahydroquinoline product. beilstein-journals.orgnih.govbeilstein-archives.org The choice of the copper catalyst, ligands, and reaction conditions is critical for controlling the reaction pathway and achieving high yields.

Rhodium-Catalyzed Conjugate Addition/Condensation Sequences for 2-Substituted Tetrahydroquinolines

Rhodium-catalyzed reactions have been effectively utilized in the convergent synthesis of 2-substituted tetrahydroquinolines. whiterose.ac.ukresearchgate.netnih.gov A notable strategy involves the rhodium-catalyzed conjugate addition of an aminophenylboronic acid to an α,β-unsaturated ketone, followed by an intramolecular condensation and subsequent reduction to yield the tetrahydroquinoline. whiterose.ac.ukresearchgate.net By selecting an appropriate enone substrate, this method can be adapted to introduce a hydroxyethyl (B10761427) group or a precursor at the 2-position.

This one-pot, two-component condensation strategy allows for the rapid assembly of the tetrahydroquinoline core. whiterose.ac.uk The use of chiral rhodium catalysts can also enable asymmetric synthesis, leading to enantiomerically enriched products.

The following table presents examples of rhodium-catalyzed synthesis of 2-substituted tetrahydroquinolines:

| Enone Substrate | Product | Yield (%) |

| Phenyl vinyl ketone | 2-(2-Phenylethyl)tetrahydroquinoline | 85 |

| 1-Penten-3-one | 2-Pentyltetrahydroquinoline | 75 |

Data sourced from whiterose.ac.uk.

Gold-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Gold catalysts have gained prominence in organic synthesis due to their unique reactivity, particularly in activating alkynes. A highly efficient method for the synthesis of chiral tetrahydroquinolines involves a gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation. nih.govfao.orgorganic-chemistry.orgrice.eduorganic-chemistry.org This reaction proceeds via an intramolecular hydroamination of a 2-(2-propynyl)aniline derivative to form a dihydroquinoline intermediate, which is then asymmetrically reduced in the same pot using a Hantzsch ester as the hydrogen source. organic-chemistry.orgrice.edu

The use of a chiral gold phosphate (B84403) catalyst enables both the hydroamination and the subsequent asymmetric transfer hydrogenation, leading to tetrahydroquinolines with excellent yields and enantioselectivities. nih.govfao.orgorganic-chemistry.org By incorporating a protected hydroxyl group on the propargyl substituent of the starting material, this methodology can be applied to the synthesis of chiral alcohol-substituted tetrahydroquinolines.

The following table illustrates the scope of the gold-catalyzed tandem reaction for the synthesis of various chiral tetrahydroquinolines:

| Substrate Substituent (R) | Yield (%) | ee (%) |

| Phenyl | >99 | 98 |

| 4-Methoxyphenyl | 98 | 97 |

| 2-Naphthyl | 95 | 99 |

| n-Butyl | 92 | 96 |

Data sourced from rice.edu.

Organocatalytic and Acid-Mediated Cyclization Reactions

Organocatalytic and acid-mediated cyclization reactions represent powerful strategies for the synthesis of the tetrahydroquinoline scaffold, offering high levels of stereocontrol and efficiency. These methods often proceed under mild conditions and can provide access to enantiomerically enriched products, which are of significant interest in medicinal chemistry.

Chiral Phosphoric Acid Catalysis for Enantioselective Tetrahydroquinoline Formation

Chiral phosphoric acids have emerged as highly effective organocatalysts for a variety of asymmetric transformations, including the enantioselective synthesis of tetrahydroquinolines. These catalysts function as bifunctional reagents, activating substrates through hydrogen bonding and directing the stereochemical outcome of the reaction.

One prominent approach involves a two-step, one-pot consecutive process for the synthesis of chiral tetrahydroquinolines from 2-aminochalcones. acs.orgorganic-chemistry.orgnih.gov In this methodology, a chiral phosphoric acid first catalyzes the dehydrative cyclization of the 2-aminochalcone to form a quinoline (B57606) intermediate. acs.orgorganic-chemistry.orgnih.gov Subsequently, the same chiral phosphoric acid catalyzes the asymmetric reduction of the quinoline in the presence of a hydrogen source, such as a Hantzsch ester, to yield the desired tetrahydroquinoline with excellent enantioselectivity. acs.orgorganic-chemistry.orgnih.gov This dual role of the chiral phosphoric acid, acting first as a Brønsted acid and then as a chiral counterion to activate the quinoline for reduction, highlights the versatility of this catalytic system. organic-chemistry.org This protocol has been successfully applied to a wide range of substrates, demonstrating its utility in the synthesis of structurally diverse tetrahydroquinolines. organic-chemistry.orgnih.gov

Another elegant strategy utilizes a chiral phosphoric acid-catalyzed three-component Povarov reaction. acs.org This reaction involves the condensation of an aldehyde, an aniline, and an enecarbamate to afford highly substituted cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with excellent diastereo- and enantioselectivities. acs.org The reaction is applicable to a broad scope of anilines and, notably, can accommodate aliphatic aldehydes, which have traditionally been challenging substrates in enantioselective Povarov reactions. acs.org Mechanistic studies suggest that the reaction proceeds through a stepwise mechanism, and the free NH group of the enecarbamate plays a crucial role in the success of the transformation. acs.org The ability to achieve high enantiomeric excess with catalyst loadings as low as 0.5 mol% underscores the efficiency of this method. acs.org

A biomimetic approach to chiral tetrahydroquinolines has also been developed, employing a one-pot cascade biomimetic reduction. This system utilizes a chiral phosphoric acid in conjunction with a regenerable NAD(P)H model. The reaction proceeds through the acid-catalyzed formation of a quinoline intermediate, which is then asymmetrically reduced in a biomimetic fashion.

| Catalytic System | Substrates | Product | Key Features |

| Chiral Phosphoric Acid | 2-Aminochalcones, Hantzsch ester | Chiral Tetrahydroquinolines | One-pot, two-step process; excellent yields and enantioselectivities. acs.orgorganic-chemistry.orgnih.gov |

| Chiral Phosphoric Acid | Aldehydes, Anilines, Enecarbamates | cis-4-Amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines | Three-component Povarov reaction; high diastereo- and enantioselectivity. acs.org |

| Chiral Phosphoric Acid / Ruthenium Complex | 2-Aminochalcones, Hydrogen gas | Chiral Tetrahydroquinolines | One-pot cascade biomimetic reduction; regenerable NAD(P)H model. |

Lewis Acid-Catalyzed Povarov Reactions and Their Variants

The Povarov reaction, a formal aza-Diels-Alder reaction, is a cornerstone in the synthesis of tetrahydroquinolines. It typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. Lewis acids are frequently employed to catalyze this reaction by activating the imine component, thereby lowering the energy barrier for the cycloaddition.

The reaction can be performed in a stepwise manner, where a pre-formed N-aryl aldimine reacts with an electron-rich olefin, such as a vinyl ether, in the presence of a Lewis acid like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂). sci-rad.com Alternatively, a more convergent multi-component approach can be utilized where an aldehyde, an aniline, and an alkene are combined in a single pot with a Lewis acid catalyst. sci-rad.combohrium.com The multi-component strategy often leads to higher yields compared to the stepwise method. bohrium.com

The mechanism of the Lewis acid-catalyzed Povarov reaction can be complex and may proceed through either a concerted hetero-Diels-Alder pathway or a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution. nih.govacs.org Theoretical studies using density functional theory (DFT) have provided evidence for a stepwise mechanism in certain cases, particularly in the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines. nih.gov In these instances, the Lewis acid is crucial for the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the alkene. nih.gov

A variety of Lewis acids have been explored for this transformation, including lanthanide salts such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which is an environmentally friendly and cost-effective option. ulisboa.pt The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity.

| Lewis Acid Catalyst | Reaction Type | Reactants | Product |

| AlCl₃, Cu(OTf)₂ | Multi-step or Multi-component | Aldehydes, Anilines, Vinyl ethers | 2,4-Disubstituted Tetrahydroquinolines sci-rad.com |

| InCl₃ | Three-component | N-substituted aniline, Aldehyde, Electron-rich olefin | N-propargyl-1,2,3,4-tetrahydroquinolines nih.gov |

| Dy(OTf)₃ | Intramolecular | N-propargylic substituted heterocyclic aldehydes, Anilines | Pyrrolo[3,4-b]quinolines acs.org |

Intramolecular Electrophilic Aromatic Substitution for Tetrahydroquinoline Synthesis

Intramolecular electrophilic aromatic substitution (EAS) is a fundamental reaction in organic synthesis and provides a powerful route to form the tetrahydroquinoline ring system. This strategy involves the cyclization of a suitably functionalized aniline derivative where an electrophilic center within the molecule attacks the electron-rich aromatic ring.

A classic example of this approach is the Pictet-Spengler reaction, although this is more commonly associated with tetrahydroisoquinoline synthesis. However, analogous intramolecular cyclizations can be designed for tetrahydroquinoline synthesis. For instance, a substrate containing an aniline moiety tethered to a chain with a latent electrophile, such as an alcohol that can be converted to a carbocation under acidic conditions, can undergo intramolecular cyclization.

In the context of the Povarov reaction, the stepwise mechanism can be viewed as an initial intermolecular Mannich-type reaction to form an adduct, which then undergoes an intramolecular Friedel-Crafts-type cyclization (an EAS reaction) to close the tetrahydroquinoline ring. nih.gov

Furthermore, metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion process has been reported for the synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. mdpi.com This reaction, promoted by an iron(III) complex, proceeds through the formation of an iron-nitrene species, which then abstracts a hydrogen atom from the side chain, leading to a benzylic radical that cyclizes to form the tetrahydroquinoline product. mdpi.com

While not a direct electrophilic attack on the aromatic ring by a carbocation, this radical cyclization represents a related strategy for intramolecular ring formation to access the tetrahydroquinoline core.

One-Pot and Multicomponent Reaction Strategies for Tetrahydroquinoline Derivatives

One-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. hhu.de Several such strategies have been developed for the synthesis of tetrahydroquinoline derivatives.

The Lewis acid-catalyzed Povarov reaction, as discussed previously, is often performed as a three-component reaction, combining an aldehyde, an aniline, and an alkene in a single reaction vessel to directly afford the tetrahydroquinoline product. sci-rad.combohrium.com This approach avoids the isolation of the intermediate imine, streamlining the synthetic process.

Organocatalytic one-pot reactions have also been developed. For instance, the previously mentioned synthesis of tetrahydroquinolines from 2-aminochalcones using a chiral phosphoric acid catalyst is a one-pot, two-step process that combines cyclization and asymmetric reduction without the need for intermediate purification. acs.orgorganic-chemistry.orgnih.govresearchgate.net

Biocatalytic one-pot multienzyme cascades have been designed for the stereodivergent synthesis of 2-alkyl- and 2-aryl-substituted tetrahydroquinolines. nih.gov These cascades can involve several enzymes, such as an ene reductase, a nitro reductase, and an imine reductase, along with a cofactor regeneration system, to convert simple starting materials like nitroalkenones into chiral tetrahydroquinolines with high yield and enantiomeric excess. nih.gov

The Mannich reaction, a classic multicomponent reaction, has been adapted for the synthesis of N-Mannich bases of tetrahydroquinoline. nih.gov This involves the one-pot, three-component condensation of tetrahydroquinoline, an aldehyde (such as formaldehyde), and a secondary amine in the presence of a catalytic amount of acid. nih.gov

Synthetic Routes to Hydroxyethyl-Substituted Tetrahydroquinoline Precursors

The synthesis of this compound requires precursors that can either be directly cyclized to form the target molecule or can be readily converted to it after the formation of the tetrahydroquinoline core.

One strategy involves the use of 2-aminobenzyl alcohols as starting materials. A one-pot cascade reaction based on the borrowing hydrogen methodology has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by a manganese(I) pincer complex. nih.gov By selecting a secondary alcohol that contains a hydroxyl group or a protected hydroxyl group, this method could potentially be adapted to synthesize precursors for hydroxyethyl-substituted tetrahydroquinolines.

Another approach is to start with a quinoline derivative that already bears the desired substituent or a precursor to it. For example, a 2-(1-hydroxyethyl)quinoline could be synthesized and then subsequently reduced to the corresponding tetrahydroquinoline. Biomimetic asymmetric reduction of 2-functionalized quinolines has been shown to be an effective method for producing chiral 2-functionalized tetrahydroquinolines. dicp.ac.cn This approach could be applied to a quinoline precursor bearing a keto group at the 2-position side chain, which could then be reduced to the desired hydroxyl group.

The synthesis of N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline has been reported, which, while having the hydroxyethyl group on the nitrogen, demonstrates the compatibility of the hydroxyl group with the tetrahydroquinoline scaffold. researchgate.net Synthetic strategies leading to this compound could potentially be modified to place the hydroxyethyl group at the 2-position.

Strategic Modifications and Functionalization of the Tetrahydroquinoline Core for Hydroxyl Introduction

Introducing a hydroxyl group onto a pre-existing tetrahydroquinoline core is another viable synthetic strategy. This often involves the functionalization of a C-H bond or the conversion of another functional group.

While the direct C-H functionalization of the C2 position of tetrahydroquinoline can be challenging, methods for the functionalization of the related quinoline core are more established. nih.gov For instance, transition metal-catalyzed reactions can be used to introduce various functional groups at different positions of the quinoline ring system. nih.gov A strategy could involve the introduction of a vinyl or acetyl group at the 2-position of a quinoline, followed by reduction of the quinoline ring to a tetrahydroquinoline, and then conversion of the vinyl or acetyl group to a 1-hydroxyethyl group (e.g., through hydration or reduction).

Intramolecular reactions of alcohols and ethers can also be considered. masterorganicchemistry.com For example, a tetrahydroquinoline with a suitable leaving group at the 2-position could potentially react with a nucleophile containing a protected 1-hydroxyethyl moiety.

Domino reactions can also be employed to construct the tetrahydroquinoline ring with the desired functionality in place. For example, a reduction-reductive amination strategy starting from 2-nitroaryl ketones has been used to generate tetrahydroquinolines. mdpi.com By choosing a 2-nitroaryl ketone with a side chain that can be converted to a 1-hydroxyethyl group, this method could be adapted to synthesize the target compound.

Stereochemical Control and Chirality in 2 1 Hydroxyethyl Tetrahydroquinoline Research

Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

The synthesis of 2-(1-hydroxyethyl)tetrahydroquinoline and its derivatives often involves the creation of two adjacent stereocenters, making diastereoselectivity a key challenge. Researchers have developed various strategies to control the relative configuration of these centers, aiming for a high diastereomeric ratio (dr).

One common approach involves the diastereoselective reduction of a 2-acyltetrahydroquinoline precursor. The stereochemical outcome of this reduction is influenced by the steric hindrance of the substituents on the tetrahydroquinoline ring and the nature of the reducing agent. For instance, the reduction of a 2-acetyltetrahydroquinoline can lead to either the syn or anti diastereomer of this compound. The facial selectivity of the hydride attack on the carbonyl group is directed by the existing stereocenter at the C2 position of the ring.

Another powerful method for diastereoselective synthesis is the [4+2] annulation, or Povarov reaction, between anilines, aldehydes, and dienophiles. This reaction can produce highly substituted tetrahydroquinolines with excellent diastereoselectivity. The stereochemistry of the final product is established during the cycloaddition step, and by carefully choosing the reactants and reaction conditions, specific diastereomers can be targeted. For example, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been shown to yield tetrahydroquinoline derivatives with high diastereomeric ratios (>20:1 dr). While not directly producing the 2-(1-hydroxyethyl) group, this methodology highlights the potential for creating the core structure with high diastereocontrol, which can then be further functionalized.

Table 1: Examples of Diastereoselective Syntheses Relevant to Tetrahydroquinoline Derivatives

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| [4+2] Annulation | o-Tosylaminophenyl-substituted p-quinone methide, Cyanoalkene | Base | >20:1 | 55-96 |

| Reductive Cyclization | 2-Nitroarylketone | H₂, Pd/C | >98% (for trans-fused) | 78-91 |

This table presents representative data from studies on substituted tetrahydroquinolines to illustrate the levels of diastereoselectivity achievable.

Enantioselective Catalysis in Tetrahydroquinoline Chemistry

The synthesis of a single enantiomer of this compound is crucial for understanding its specific biological interactions. Enantioselective catalysis offers a direct and efficient route to chiral tetrahydroquinolines with high enantiomeric excess (ee).

A prevalent strategy is the asymmetric hydrogenation of a suitable quinoline (B57606) precursor. This is often achieved using transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the quinoline ring, thus producing the tetrahydroquinoline with high enantioselectivity. For instance, biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid has been shown to produce chiral 2-functionalized tetrahydroquinolines with up to 99% ee. rsc.org This method has been successfully applied to substrates with ketone functionalities, which are direct precursors to the hydroxyethyl (B10761427) group. rsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts to activate the quinoline substrate towards reduction by a hydrogen donor like Hantzsch ester. This approach has been used in a one-pot consecutive reaction involving the dehydrative cyclization of 2-aminochalcones to quinolines, followed by asymmetric reduction to tetrahydroquinolines, achieving excellent yields and enantioselectivities.

Table 2: Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines

| Catalyst System | Substrate Type | Reductant | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Chiral NAD(P)H model / Ru complex | 2-Acylquinoline | H₂ | up to 95% | up to 90% |

| Chiral Phosphoric Acid | 2-Substituted Quinoline | Hantzsch Ester | up to 99% | up to 91% |

| Iridium-Diamine Complex | 2-Substituted Quinoline | H₂ | >98% | High |

This table summarizes results from various studies on the enantioselective synthesis of 2-substituted tetrahydroquinolines, demonstrating the high levels of enantiocontrol possible.

Deracemization Strategies for Chiral Tetrahydroquinoline Alcohols

Deracemization is an elegant strategy that converts a racemic mixture into a single enantiomer, ideally in quantitative yield. For chiral alcohols like this compound, this can be achieved through various methods, including enzymatic and chemo-catalytic approaches.

One common deracemization strategy involves a redox cycle. This process typically consists of the non-selective oxidation of the racemic alcohol to the corresponding ketone, followed by the enantioselective reduction of the ketone back to one of the enantiomers of the alcohol. This can be performed using a single enzyme with dual functionality or a combination of catalysts. For example, a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase has been used for the deracemization of secondary alcohols. researchgate.net By controlling the reaction conditions, the same enzyme can catalyze both the non-stereoselective oxidation and the stereoselective reduction. researchgate.net

Photocatalysis has also been employed for the deracemization of secondary alcohols. This method can involve a tandem photochemical dehydrogenation and a thermal enantioselective hydrogenation, driven by visible light. The use of a heterogeneous dehydrogenation photocatalyst and a chiral homogeneous hydrogenation catalyst allows for the conversion of a racemate into an enantiomerically enriched alcohol.

While not specific to this compound, the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline has been achieved using a mutant of cyclohexylamine (B46788) oxidase. This enzymatic approach resulted in the production of (R)-2-methyl-1,2,3,4-tetrahydroquinoline with a high yield (76%) and enantiomeric excess (98%). This demonstrates the potential of biocatalysis in the deracemization of substituted tetrahydroquinolines.

Determination of Absolute and Relative Stereoconfigurations in Tetrahydroquinoline Systems

The unambiguous determination of the absolute and relative stereochemistry of this compound is essential for correlating its structure with its biological function. A variety of analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. By analyzing the diffraction pattern of a crystalline sample, the precise spatial arrangement of atoms can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, providing information about the relative orientation of substituents. For this compound, NOE enhancements between the protons on the two chiral centers can help to distinguish between the syn and anti diastereomers. Two-dimensional NMR techniques, like COSY, are also valuable for establishing the connectivity and stereochemical relationships within the molecule.

Chiroptical Methods: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are spectroscopic techniques that are sensitive to the chirality of a molecule. By comparing the experimentally measured VCD or ROA spectrum with the spectrum calculated for a known absolute configuration using quantum mechanical methods, the absolute configuration of the molecule can be determined. These methods are particularly useful for chiral molecules in solution.

Mechanistic Organic Chemistry and Reactivity of 2 1 Hydroxyethyl Tetrahydroquinoline Systems

Reaction Mechanisms in Tetrahydroquinoline Formation (e.g., Domino Reactions, Povarov Reaction Pathways)

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a cornerstone of heterocyclic chemistry, with several powerful reaction mechanisms enabling its construction. Domino reactions and Povarov reactions are particularly notable for their efficiency in building molecular complexity from simple precursors.

Domino Reactions: Also known as cascade or tandem reactions, these processes involve multiple bond-forming events occurring in a single pot without the isolation of intermediates, offering high atom and step economy. nih.gov A common domino strategy to access tetrahydroquinolines involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For instance, the catalytic hydrogenation of a 2-nitroaryl ketone can trigger a sequence where the nitro group is reduced to an amine, which then undergoes intramolecular reductive amination with the ketone to form the saturated heterocyclic ring. nih.gov

Another elegant domino approach involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azides. This sequence is initiated by the rearrangement of the azide (B81097) to an N-phenyliminium intermediate, which is then attacked by the enamide. A subsequent intramolecular cyclization yields the fused tetrahydroquinoline core with high diastereoselectivity. nih.gov

Povarov Reaction Pathways: The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines, classically defined as a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. nih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid. For the synthesis of a 2-(1-Hydroxyethyl)tetrahydroquinoline, the imine would be formed in situ from an aniline (B41778) and propanal (or a protected equivalent).

Two primary mechanistic pathways are proposed for the Povarov reaction:

Concerted [4+2] Cycloaddition: This pathway involves a pericyclic reaction where the imine acts as the azadiene and the alkene acts as the dienophile. This is often referred to as an aza-Diels-Alder reaction.

Stepwise Ionic Mechanism: A more widely accepted mechanism involves a stepwise process. The acid catalyst activates the imine, making it more electrophilic. The electron-rich alkene then performs a nucleophilic attack on the activated iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the resulting carbocation is attacked by the electron-rich aniline ring to close the six-membered ring and form the tetrahydroquinoline product. nih.gov

The table below summarizes key features of these synthetic strategies.

| Reaction Type | Key Intermediates | Typical Catalysts | Mechanistic Features |

|---|---|---|---|

| Domino (Reductive Cyclization) | Amino-ketone, Cyclic Imine | Pd/C, H₂ | Sequential reduction and intramolecular cyclization. nih.gov |

| Povarov (Stepwise) | N-Aryliminium Ion, Carbocation | Lewis Acids (e.g., Yb(OTf)₃), Brønsted Acids (e.g., TFA) | Stepwise Mannich-type addition followed by intramolecular electrophilic cyclization. nih.gov |

| Povarov (Concerted) | Pericyclic Transition State | Thermal or Acid-Catalyzed | Formal aza-Diels-Alder [4+2] cycloaddition. |

Oxidative Transformations of Tetrahydroquinolines to Aromatic Systems (e.g., Quinolines, Quinolones)

The 1,2,3,4-tetrahydroquinoline core is susceptible to oxidation, providing a direct synthetic route to the corresponding aromatic quinoline (B57606). This dehydrogenation process re-establishes the aromaticity of the heterocyclic ring. A variety of reagents and catalytic systems can accomplish this transformation, with the choice of oxidant often influencing reaction conditions and chemoselectivity. nih.govrsc.org

Common oxidizing agents include:

Manganese Dioxide (MnO₂): A widely used, mild oxidant that often provides clean reactions and good yields for the conversion of tetrahydroquinolines to quinolines. nih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful dehydrogenating agent that operates under relatively mild conditions. However, its use can sometimes lead to the formation of oxidation-elimination byproducts. nih.gov

Metal-Based Catalysts: Various transition metal complexes, including those based on cobalt, ruthenium, and iridium, can catalyze aerobic dehydrogenation using air or molecular oxygen as the terminal oxidant. acs.orgresearchgate.net These methods are often favored for their environmental compatibility.

Metal-Free Catalysts: Nitrogen and phosphorus co-doped porous carbon materials have emerged as effective metal-free heterogeneous catalysts for the oxidative dehydrogenation of tetrahydroquinolines using air as the oxidant. rsc.org

The mechanism of dehydrogenation typically involves the removal of two hydrogen atoms from the saturated ring (C2-C3 or C3-C4 bond cleavage is not typical). For the this compound substrate, the secondary alcohol group presents a potential site for a competing oxidation reaction, which could yield a 2-acetylquinoline product under sufficiently harsh conditions. The presence of both an N-H bond and an adjacent C-H bond at the 2-position is often crucial for many catalytic dehydrogenation mechanisms. rsc.org

Further oxidation can lead to the formation of quinolones. For example, the oxidation of N-cyclopropyl-N-alkylanilines, a related reaction class, can yield 2-quinolone compounds through a peroxidase-catalyzed annulation/aromatization sequence. researchgate.net

The table below presents a selection of reagents used for the dehydrogenation of the tetrahydroquinoline scaffold.

| Reagent/Catalyst System | Oxidant | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | MnO₂ (stoichiometric) | Reflux in solvent (e.g., toluene, CHCl₃) | Generally clean, high yields for quinoline formation. nih.gov |

| DDQ | DDQ (stoichiometric) | Room temp. or mild heating in solvent (e.g., benzene (B151609), dioxane) | Effective but can produce byproducts. nih.gov |

| Co(salophen)/Bu₄NI | Air | Room temperature | Catalytic system for aerobic dehydrogenation. acs.org |

| N,P-co-doped Carbon (NPCH) | Air | 120°C, in water | Metal-free, heterogeneous catalysis. rsc.org |

| Palladium on Carbon (Pd/C) | - (Acceptorless) | High temperature (e.g., >150°C) | Can act as a dehydrogenation catalyst in the absence of a hydrogen acceptor. |

Degradation Pathways and Stability Considerations for Fused Tetrahydroquinolines

The stability of the this compound system is influenced by its susceptibility to oxidation and acid-catalyzed rearrangements. The fused, partially saturated heterocyclic ring is not as stable as its fully aromatic quinoline counterpart and can undergo degradation under specific conditions.

Oxidative Degradation: As discussed previously, the most common degradation pathway is oxidation to the corresponding quinoline. This can occur slowly upon exposure to air, particularly in the presence of light or trace metal catalysts, leading to discoloration and impurity formation over time. The secondary amine and the secondary alcohol in the molecule are both susceptible to oxidation. pharmaceutical-journal.com

Acid-Catalyzed Rearrangement: In the presence of strong acids, such as polyphosphoric acid, certain tetrahydroquinoline derivatives can undergo a fascinating rearrangement. Instead of simple degradation, they can isomerize to form derivatives of 4-aminoindane. rsc.org This reaction proceeds via protonation of the nitrogen atom, followed by a C-N bond cleavage to generate a stabilized benzylic carbocation. Subsequent intramolecular Friedel-Crafts-type cyclization onto the aromatic ring leads to the formation of the five-membered indane ring system. rsc.org This pathway represents a significant structural transformation rather than simple decomposition.

Hydrolytic Stability: The core tetrahydroquinoline structure, comprising C-N, C-C, and C-H bonds, is generally stable towards hydrolysis. However, the stability can be significantly affected by the nature of substituents. While the 2-(1-hydroxyethyl) group itself is not hydrolyzable, if the nitrogen were acylated (forming an amide), that group would become susceptible to acid- or base-catalyzed hydrolysis, though amides are generally more stable than esters. pharmaceutical-journal.com

Electrophilic Substitution and Functionalization of the Tetrahydroquinoline Aromatic Ring

The aromatic ring of the tetrahydroquinoline system behaves like a substituted aniline, making it highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atom, via its lone pair, is a powerful electron-donating group that directs incoming electrophiles to the ortho and para positions relative to the nitrogen. In the tetrahydroquinoline scaffold, this corresponds to the C6 and C8 positions.

The outcome of electrophilic substitution is highly dependent on the reaction conditions and whether the nitrogen atom is protonated or protected.

Under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄): The nitrogen atom becomes protonated, forming a -NH₂⁺- group. This ammonium (B1175870) group is strongly deactivating and a meta-director. However, substitution on the tetrahydroquinoline ring under these conditions often leads to complex results. Direct nitration of the unprotected tetrahydroquinoline can lead exclusively to the 7-nitro derivative. cdnsciencepub.com

With a protected nitrogen (e.g., N-acetyl or N-trifluoroacetyl): The N-acyl group is still an ortho, para-director but is less activating than a free amino group. This approach provides better control over regioselectivity. Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline, followed by hydrolysis, yields a mixture of 6-nitro and 7-nitro products, with the 6-nitro isomer (para to the nitrogen) typically predominating. cdnsciencepub.comresearchgate.net Careful selection of the protecting group and reaction conditions can achieve high regioselectivity for the 6-position. researchgate.net

Halogenation: Similar principles apply to halogenation. The reaction of tetrahydroquinolines with N-Bromosuccinimide (NBS) can result in a cascade of bromination on the aromatic ring followed by oxidative dehydrogenation to yield bromoquinolines. rsc.org The initial electrophilic bromination is directed to the activated positions of the aromatic ring.

The table below summarizes the regiochemical outcomes of nitration under different conditions.

| Substrate | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | HNO₃ | 7-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

| N-Acetyl-1,2,3,4-tetrahydroquinoline | HNO₃/H₂SO₄ then H₃O⁺ | 6-Nitro- and 7-Nitro-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

| N-Pivaloyl-1,2,3,4-tetrahydroquinoline | NO₂BF₄ | 6-Nitro- and 8-Nitro- N-pivaloyl derivatives | researchgate.net |

| N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline | HNO₃/Ac₂O at -25°C | 6-Nitro-N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (>95% selectivity) | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 1 Hydroxyethyl Tetrahydroquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for understanding how a ligand, such as a tetrahydroquinoline derivative, might interact with a biological target, typically a protein or enzyme. scispace.com

In studies involving tetrahydroquinoline derivatives, molecular docking has been employed to elucidate binding modes with various anticancer targets. For instance, simulations have explored the interactions of these derivatives with targets like lysine-specific demethylase 1 (LSD1), the mTOR kinase domain, and the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. scispace.commdpi.comnih.gov These studies reveal that the tetrahydroquinoline scaffold can form critical interactions, including hydrogen bonds and hydrophobic interactions, within the active sites of these proteins. The binding affinity is often quantified by a docking score, which estimates the binding energy of the ligand-target complex. For 2-(1-Hydroxyethyl)tetrahydroquinoline, the hydroxyl group and the nitrogen atom of the tetrahydroquinoline ring are key pharmacophoric features that can participate in hydrogen bonding with amino acid residues in a target's active site, potentially contributing to strong binding affinity.

Table 1: Example Molecular Docking Targets for Tetrahydroquinoline Derivatives

| Target Protein | PDB ID | Example Ligand Class | Observed Interactions | Reference |

|---|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | Not Specified | Tetrahydroquinoline Derivatives | Hydrogen bonds with Asp555, Phe538, Glu559; Hydrophobic interactions | mdpi.com |

| mTOR | Not Specified | Morpholine-Substituted Tetrahydroquinolines | Strong binding interaction and stability within the mTOR active site | nih.gov |

| P-glycoprotein | 6C0V | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | Hydrophobic and H-bond interactions | nih.gov |

| HIV-1 Reverse Transcriptase | 1FK-9 | 1,2,3,4-tetrahydroquinoline (B108954) analogs | Binding within the non-nucleoside inhibitor pocket | scispace.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex and to analyze its dynamic behavior over time. nih.gov MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and molecules, typically over nanoseconds. mdpi.com

For tetrahydroquinoline derivatives, MD simulations have been used to validate the stability of docked poses within the active sites of enzymes like LSD1 and mTOR. mdpi.comnih.gov A key metric used in these simulations is the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the ligand remains securely bound. mdpi.com These simulations have confirmed that tetrahydroquinoline derivatives can form stable protein-ligand complexes, reinforcing the interactions predicted by docking studies. nih.govresearchgate.net For this compound, MD simulations would be crucial to confirm that the initial docked pose is maintained and to observe the conformational changes of the flexible hydroxyethyl (B10761427) side chain within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For tetrahydroquinoline derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. mdpi.comresearchgate.net

These models are built using a training set of tetrahydroquinoline derivatives with known biological activities (e.g., IC₅₀ values) against a specific target. mdpi.com The models then generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish activity. For example, CoMSIA models for LSD1 inhibitors based on the tetrahydroquinoline scaffold have highlighted the importance of steric, hydrophobic, and hydrogen bond donor/acceptor fields in determining inhibitory potency. mdpi.com The statistical validity of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). A q² > 0.5 and an R²pred > 0.6 are generally considered indicative of a robust and predictive model. mdpi.com Such QSAR models serve as powerful tools for designing novel tetrahydroquinoline derivatives, including analogs of this compound, with improved biological activity.

Table 2: Statistical Results of a 3D-QSAR Study on Tetrahydroquinoline Derivatives as LSD1 Inhibitors

| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (Predictive R²) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.778 | 0.981 | 0.709 | Steric (49.3%), Electrostatic (50.7%) |

| CoMSIA (SHDA) | 0.764 | 0.965 | 0.713 | Steric (15.0%), Hydrophobic (34.3%), H-bond Acceptor (20.1%), H-bond Donor (30.7%) |

Data sourced from a study on tetrahydroquinoline derivatives targeting LSD1. mdpi.com

In Silico ADME Prediction and Pharmacokinetic Profiling (Pre-clinical)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. srce.hrresearchgate.net Various computational models are used to predict key parameters such as aqueous solubility, lipophilicity (logP), cell permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

For novel tetrahydroquinoline derivatives, in silico ADME predictions are used to assess their drug-likeness. mdpi.comnih.gov Studies have shown that the tetrahydroquinoline scaffold generally possesses favorable characteristics. mdpi.com For this compound, the presence of the hydroxyl group is expected to increase its hydrophilicity and aqueous solubility compared to more lipophilic analogs. vulcanchem.com Computational tools can predict whether the compound adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These predictions help prioritize which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. researchgate.net

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Property | Description | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and formulation. |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water, indicating lipid solubility. | Influences absorption, distribution, and metabolism. |

| Cell Permeability (e.g., Caco-2) | The ability of a compound to pass through cell membranes. | Crucial for oral absorption and reaching intracellular targets. |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |

| CYP450 Inhibition/Metabolism | Prediction of interaction with key drug-metabolizing enzymes. | Helps to anticipate drug-drug interactions and metabolic stability. |

| Blood-Brain Barrier (BBB) Penetration | The ability to cross the barrier protecting the central nervous system. | Essential for CNS-acting drugs; undesirable for others. |

Electronic Structure Analysis and Reaction Mechanism Elucidation

Electronic structure analysis, often performed using methods like Density Functional Theory (DFT), provides detailed information about the distribution of electrons in a molecule. This is fundamental for understanding a compound's stability, reactivity, and spectroscopic properties. bohrium.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com

For the tetrahydroquinoline scaffold, theoretical studies have been used for unequivocal structural assignment by correlating calculated NMR chemical shifts with experimental data. researchgate.net Conformational analysis using DFT can identify the most stable low-energy conformers of the molecule. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. bohrium.com For this compound, such analyses could elucidate the reactivity of the hydroxyl group and the aromatic system, providing insights into its metabolic pathways and potential for covalent interactions with biological targets.

Structure Activity Relationship Sar and Ligand Design Principles for 2 1 Hydroxyethyl Tetrahydroquinoline Scaffolds

Impact of Substituents on Tetrahydroquinoline Biological Activity

The biological activity of tetrahydroquinoline derivatives is highly sensitive to the nature and position of substituents on both the aromatic and saturated rings of the scaffold. Modifications to these positions can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on various N-substituted tetrahydroquinoline derivatives has demonstrated that the substituent at the nitrogen atom plays a pivotal role in determining biological activity. For instance, in a series of tetrahydroquinoline-based farnesyltransferase inhibitors, a range of alkyl, alkenyl, and aralkyl groups on the C-3 nitrogen were well-tolerated, leading to potent compounds. lookchem.com However, bulkier substituents, such as cyclohexylmethyl, resulted in a decrease in potency, suggesting steric limitations within the binding site. lookchem.com

Furthermore, substitutions on the benzamide (B126) moiety of N-substituted tetrahydroisoquinolines, a closely related scaffold, have been shown to be susceptible to in vivo metabolism, highlighting the importance of substituent choice in determining the pharmacokinetic profile of the molecule. rsc.org In studies of mTOR inhibitors based on the tetrahydroquinoline scaffold, the addition of electron-withdrawing groups like trifluoromethyl on a benzamide moiety significantly increased cytotoxicity against cancer cell lines. mdpi.com

The following table summarizes the general impact of substituents at different positions on the tetrahydroquinoline ring, based on findings from related compound series.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| Nitrogen (N1) | Small, functionalized alkyl groups | Can be critical for receptor interaction and potency. |

| Bulky alkyl or aryl groups | May decrease activity due to steric hindrance. | |

| Aromatic Ring (C5, C6, C7, C8) | Electron-withdrawing groups | Can enhance potency and influence pharmacokinetic properties. |

| Electron-donating groups | May modulate receptor binding and selectivity. | |

| Saturated Ring (C2, C3, C4) | Polar groups | Can introduce key hydrogen bonding interactions. |

| Lipophilic groups | May enhance binding through hydrophobic interactions. |

Role of the Hydroxyethyl (B10761427) Moiety in Receptor Binding and Biological Efficacy

The 2-(1-hydroxyethyl) group is a key feature of the scaffold, providing a chiral center and a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This functionality is often crucial for anchoring the ligand within the receptor's binding pocket and contributing to its biological efficacy.

The hydroxyl group can form specific hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine, or with the peptide backbone of the receptor. The stereochemistry at the chiral carbon of the hydroxyethyl group is also critical, as receptors are chiral environments. nih.gov One enantiomer often exhibits significantly higher affinity and/or efficacy than the other, a phenomenon known as stereoselectivity. researchgate.net This difference in activity arises from the precise three-dimensional arrangement of the substituent, which dictates its ability to form optimal interactions with the receptor. nih.govnih.gov For example, in the case of fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor, the chirality at the β-hydroxy carbon was shown to affect the mode and thermodynamics of binding. nih.gov

The oxygen atom of the hydroxyethyl group can also participate in crucial hydrogen bonding interactions. Replacing the hydroxyl group with a methyl group would eliminate this hydrogen bonding capability, often leading to a significant loss of activity. stereoelectronics.org Conversely, replacing it with an amino group might preserve some hydrogen bonding potential. stereoelectronics.org

Design Strategies for Modulating Selectivity and Potency

The modulation of selectivity and potency of 2-(1-hydroxyethyl)tetrahydroquinoline derivatives can be achieved through several rational design strategies. These strategies often involve a combination of modifying substituents and fine-tuning the physicochemical properties of the molecule.

One key strategy is to introduce substituents that exploit unique features of the target receptor's binding site compared to off-target receptors. For example, incorporating bulky or specifically shaped groups can create favorable steric interactions in the target receptor while causing unfavorable clashes in others. The introduction of specific functional groups that can form key hydrogen bonds or electrostatic interactions with non-conserved residues in the target's binding pocket is another powerful approach to enhancing selectivity.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be invaluable in guiding these design efforts. researchgate.net By building a computational model of the receptor-ligand interaction, it is possible to predict how different modifications will affect binding affinity and selectivity, thus prioritizing the synthesis of the most promising analogues. researchgate.net

The following table outlines some common design strategies and their intended effects.

| Design Strategy | Intended Effect | Example Modification |

| Steric Hindrance | Enhance selectivity by preventing binding to off-target receptors with smaller binding pockets. | Introduction of bulky substituents on the aromatic ring. |

| Introduction of Key Interactions | Increase potency and selectivity by forming specific bonds with the target receptor. | Addition of hydrogen bond donors/acceptors at strategic positions. |

| Conformational Restriction | Lock the molecule in a bioactive conformation to improve binding affinity. | Introduction of cyclic structures or rigid linkers. |

| Modulation of Physicochemical Properties | Improve pharmacokinetic properties such as solubility and membrane permeability. | Incorporation of polar or ionizable groups. |

Bioisosteric Replacements and Their Effects on Tetrahydroquinoline Scaffold Activity

Bioisosteric replacement is a powerful strategy in drug design used to modify the properties of a lead compound while maintaining its biological activity. drughunter.com This involves replacing a functional group with another that has similar steric and electronic properties. drughunter.com For the this compound scaffold, bioisosteric replacements can be applied to both the hydroxyl group and the entire hydroxyethyl moiety to fine-tune the compound's pharmacological profile.

The hydroxyl group is a common target for bioisosteric replacement. It can be replaced with groups such as a thiol (SH), an amino group (NH2), or a fluorine atom (F). stereoelectronics.org Each of these replacements will alter the hydrogen bonding capacity, acidity, and lipophilicity of the molecule, which can in turn affect its potency, selectivity, and metabolic stability. For instance, replacing an OH group with an F atom can sometimes maintain or even enhance binding affinity while improving metabolic stability. nih.gov

The entire hydroxyethyl group can also be replaced with other small, polar moieties. The goal of such a replacement is to maintain the key interactions with the receptor while potentially improving other properties like oral bioavailability or reducing off-target effects.

The table below provides examples of potential bioisosteric replacements for the hydroxyl group and their likely impact on the properties of the molecule.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Hydroxyl (-OH) | Thiol (-SH) | May alter hydrogen bonding and introduce potential for metal chelation. |

| Amino (-NH2) | Introduces a basic center and alters hydrogen bonding properties. | |

| Fluorine (-F) | Increases lipophilicity and can act as a weak hydrogen bond acceptor. | |

| Methoxy (-OCH3) | Removes hydrogen bond donating ability but maintains a hydrogen bond acceptor. |

Pre Clinical Pharmacological and Biological Research of 2 1 Hydroxyethyl Tetrahydroquinoline Derivatives in Vitro

In Vitro Anti-cancer Activity Studies

The versatility of the tetrahydroquinoline scaffold has been leveraged to develop novel agents targeting various mechanisms involved in cancer progression. In vitro studies have highlighted the efficacy of these derivatives in inhibiting key cellular pathways, inducing programmed cell death, and halting the proliferation of cancer cells.

The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers, including lung cancer. researchgate.net Consequently, targeting mTOR is a significant strategy in the development of new cancer therapies. researchgate.net Researchers have designed and synthesized novel morpholine-substituted tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors. researchgate.netresearchgate.net

Computational studies, including molecular docking and molecular dynamics simulations, have shown that these THQ derivatives can achieve strong binding interactions and stability within the mTOR active site. researchgate.netresearchgate.netlu.se In vitro cytotoxicity assays have confirmed potent and specific anti-cancer activity against lung, breast, and triple-negative breast cancer cell lines, with minimal impact on healthy cells. researchgate.netresearchgate.net One particularly promising candidate, compound 10e, demonstrated exceptional activity against A549 lung cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.033 µM, surpassing the efficacy of standard agents like Everolimus and 5-fluorouracil. researchgate.netresearchgate.netmdpi.com Structure-activity relationship analyses revealed that the incorporation of morpholine (B109124) and trifluoromethyl moieties was crucial for enhancing the potency and selectivity of these compounds. researchgate.netresearchgate.net

Table 1: In Vitro mTOR Inhibition by Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. researchgate.net Several studies have demonstrated that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms.

One study found that novel tetrahydroquinolinone derivatives could induce apoptosis in non-small cell lung cancer cells (A549) through both intrinsic and extrinsic pathways, accompanied by cell cycle arrest at the G2/M phase. researchgate.net In glioblastoma multiforme (GBM), the most common malignant brain tumor, certain THQ derivatives have shown significant potential. nih.govnih.gov For instance, the 4-trifluoromethyl substituted derivative, known as 4ag, was found to trigger apoptosis in SNB19 and LN229 glioblastoma cell lines by activating Caspase-3/7. nih.govnih.gov This activation was linked to the induction of intracellular reactive oxygen species (iROS), which in turn elevated mitochondrial ROS (mtROS) and caused the disruption of the mitochondrial membrane potential. nih.govnih.gov

Another study on U-87MG glioblastoma cells showed that an imidazoquinoline-5c derivative induced apoptosis, phosphatidylserine (B164497) exposure, ROS generation, and caspase-3 activation. nih.gov The induction of apoptosis by THQ derivatives is often dose-dependent and can be mediated by the generation of reactive oxygen species, leading to mitochondrial dysfunction. mdpi.com

Table 2: Apoptosis Induction Mechanisms by Tetrahydroquinoline Derivatives

| Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Tetrahydroquinolinone | A549 (Lung) | Intrinsic and extrinsic pathway activation, G2/M cell cycle arrest | researchgate.net |

| 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | SNB19, LN229 (Glioblastoma) | Caspase-3/7 activation, ROS/mtROS induction, mitochondrial membrane disruption | nih.govnih.gov |

| Imidazoquinoline-5c | U-87MG (Glioblastoma) | ROS generation, Caspase-3 activation | nih.gov |

The antiproliferative activity of tetrahydroquinoline derivatives has been evaluated against a broad spectrum of cancer cell lines. These in vitro assays, typically using the MTT method, measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

One study synthesized a series of 8-phenyltetrahydroquinolinone derivatives and found that compound 4a exhibited potent cytotoxicity towards colon (HCT-116) and lung (A549) cancer cell lines. researchgate.net Other derivatives in the same study significantly decreased the viability of HCT-116 cells with IC₅₀ values around 13 µM. researchgate.net Another investigation reported a tetrahydroquinoline derivative, SF8, showing significant antiproliferative results against Hep-2C cells with an IC₅₀ value of 11.9 µM after 72 hours of treatment, which was more potent than the standard drug cisplatin (B142131) (IC₅₀ of 14.6 µM).

In the context of glioblastoma, the derivative 4ag showed potent anti-GBM effects with IC₅₀ values of 38.3 µM in SNB19 cells and 40.6 µM in LN229 cells. nih.gov Research into GPER-targeting tetrahydroquinolines identified a compound that decreased cell proliferation in breast cancer cell lines MCF-7 and MDA-MB-231 with IC₅₀ values of 50 µM and 25 µM, respectively, after 72 hours.

Table 3: Antiproliferative Activity (IC₅₀) of Tetrahydroquinoline Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ Value | Treatment Duration | Reference |

|---|---|---|---|---|---|

| Compound 4a | HCT-116 | Colon | ~13 µM | 72 h | researchgate.net |

| Compound 4a | A549 | Lung | Not specified | 72 h | researchgate.net |

| Compound 5 | HCT-116 | Colon | ~13 µM | 72 h | researchgate.net |

| Compound 6 | HCT-116 | Colon | ~13 µM | 72 h | researchgate.net |

| SF8 | Hep-2C | Larynx | 11.9 µM | 72 h | |

| 4ag | SNB19 | Glioblastoma | 38.3 µM | Not specified | nih.gov |

| 4ag | LN229 | Glioblastoma | 40.6 µM | Not specified | nih.gov |

| GPER-targeting cpd 2 | MCF-7 | Breast | 50 µM | 72 h | |

| GPER-targeting cpd 2 | MDA-MB-231 | Breast | 25 µM | 72 h | |

| LSD1 Inhibitor 18s | MGC-803 | Gastric | 1.13 µM | Not specified |

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an epigenetic regulator that is overexpressed in many types of cancer, making it a promising therapeutic target. While many early LSD1 inhibitors were irreversible, recent research has focused on developing reversible inhibitors to potentially reduce side effects.

The tetrahydroquinoline scaffold has been successfully utilized to create novel, potent, and reversible LSD1 inhibitors. In one study, a series of THQ-based derivatives were designed and synthesized, leading to the identification of compounds 18s and 18x, which exhibited excellent LSD1 inhibition with IC₅₀ values of 55 nM and 540 nM, respectively. These compounds were also selective for LSD1 over the related enzymes MAO-A/B. The inhibitory mechanism of compound 18s was determined to be noncompetitive and reversible. These findings suggest that the tetrahydroquinoline framework is a valuable starting point for the development of targeted epigenetic therapies.

Table 4: In Vitro LSD1 Inhibition by Tetrahydroquinoline Derivatives

| Compound | LSD1 IC₅₀ | Selectivity | Reference |

|---|---|---|---|

| 18s | 55 nM | Selective over MAO-A/B |

The G Protein-Coupled Estrogen Receptor (GPER), previously known as GPR30, has been identified as a mediator of estrogen signaling and is implicated in the progression of various cancers, including breast cancer. Its expression has been linked to negative cancer characteristics such as increased tumor size and metastasis, making it a promising therapeutic target.

In an effort to develop new treatments for breast cancer, researchers have designed and synthesized tetrahydroquinoline derivatives to target GPER. In silico studies predicted that certain THQ derivatives would bind effectively to the receptor. Subsequent in vitro experiments on breast cancer cell lines (MCF-7 and MDA-MB-231) confirmed these predictions. One such synthesized compound, referred to as compound 2, demonstrated a concentration-dependent inhibition of cell proliferation. It yielded IC₅₀ values of 50 µM in MCF-7 cells and 25 µM in MDA-MB-231 cells after 72 hours of treatment, showcasing the potential of the THQ scaffold for developing GPER-targeted therapies.

Table 5: In Vitro GPER-Targeting Activity of a Tetrahydroquinoline Derivative

| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value | Treatment Duration | Reference |

|---|---|---|---|---|---|

| Compound 2 | MCF-7 | Breast | 50 µM | 72 h |

Antioxidant Potential of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have been recognized for their antioxidant properties. The ability to scavenge free radicals is a key mechanism in preventing oxidative stress, which is implicated in a range of diseases. The antioxidant capacity of THQ derivatives has been evaluated in vitro using standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

One study that synthesized four novel THQ compounds found that while they showed poor scavenging activity in the DPPH assay, all compounds demonstrated excellent antioxidant capacity in the ABTS assay. The half-maximal effective concentration (EC₅₀) values in the ABTS assay were all below 10 µg/mL, which significantly outperformed the ascorbic acid control (EC₅₀ = 35 µg/mL). These results suggest that the primary radical-scavenging mechanism for these derivatives is single electron transfer (SET).

Another study evaluating thirteen different tetrahydroquinoline derivatives also found potent antioxidant effects. Specifically, compound SF8 showed the most potent DPPH scavenging activity with an IC₅₀ value of 29.19 µg/mL, which was superior to the standards ascorbic acid (41.38 µg/mL) and quercetin (B1663063) (41.64 µg/mL).

Table 6: In Vitro Antioxidant Activity of Tetrahydroquinoline Derivatives

| Assay | Compound(s) | Result | Comparison Standard | Reference |

|---|---|---|---|---|

| ABTS | Four novel THQs | EC₅₀ < 10 µg/mL | Ascorbic Acid (EC₅₀ = 35 µg/mL) | |

| DPPH | SF8 | IC₅₀ = 29.19 µg/mL | Ascorbic Acid (IC₅₀ = 41.38 µg/mL) | |

| DPPH | SF4 | IC₅₀ = 29.79 µg/mL | Ascorbic Acid (IC₅₀ = 41.38 µg/mL) | |

| DPPH | SF6 | IC₅₀ = 35.89 µg/mL | Ascorbic Acid (IC₅₀ = 41.38 µg/mL) |

Antimicrobial Activity (Antibacterial, Antifungal, Antitrypanosomal)

Derivatives of the tetrahydroquinoline core structure have demonstrated a spectrum of antimicrobial activities in vitro, showing potential against various bacterial, fungal, and protozoan pathogens.

Antibacterial and Antifungal Activity: Research into quinoline-based hybrids has identified compounds with potent antimicrobial effects. For instance, certain quinoline-based hydroxyimidazolium hybrids have been evaluated against a panel of clinically significant pathogens. One hybrid, 7b , was identified as a potent anti-staphylococcal agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov The same compound also showed significant activity against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/mL. nih.gov Another hybrid, 7h , also demonstrated inhibitory effects on S. aureus with a MIC of 20 µg/mL. nih.gov Generally, these synthetic hybrids showed limited activity against Gram-negative bacteria. nih.gov

In the realm of antifungal research, 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have been a subject of interest. Studies have shown that specific structural modifications, such as the introduction of a hydroxyl group on the 4-aryl substituent, can significantly enhance antifungal activity, particularly against dermatophytes. scielo.org.coresearchgate.net The compound 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) displayed notable in vitro activity with MIC values of 31.25 µg/mL against Microsporum gypseum and 62.5 µg/mL against both Trichophyton rubrum and Trichophyton mentagrophytes. scielo.org.co Other derivatives have also shown activity against Aspergillus species. javeriana.edu.co

| Compound Class | Specific Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Quinoline-Hydroxyimidazolium Hybrid | Hybrid 7b | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-Hydroxyimidazolium Hybrid | Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |

| Quinoline-Hydroxyimidazolium Hybrid | Hybrid 7h | Staphylococcus aureus | 20 µg/mL | nih.gov |

| 4-Aryl-3-Methyl-Tetrahydroquinoline | Compound 6g | Microsporum gypseum | 31.25 µg/mL | scielo.org.co |

| 4-Aryl-3-Methyl-Tetrahydroquinoline | Compound 6g | Trichophyton rubrum | 62.5 µg/mL | scielo.org.co |

| 4-Aryl-3-Methyl-Tetrahydroquinoline | Compound 6g | Trichophyton mentagrophytes | 62.5 µg/mL | scielo.org.co |

Antitrypanosomal Activity: The development of new chemotherapeutics for Human African Trypanosomiasis (HAT) is critical due to the toxicity and resistance associated with current drugs. plos.orgsemanticscholar.org Research into quinoline (B57606) derivatives has yielded promising results. A series of new amide derivatives of 3-aminoquinoline (B160951) demonstrated potent in vitro activity against Trypanosoma brucei gambiense. Several of these compounds exhibited half-maximal inhibitory concentration (IC50) values in the low nanomolar range, surpassing the activity of the standard drug melarsoprol (B1676173) (IC50 of 5 nM). Notably, compounds 11n and 11v were the most potent, both showing an IC50 of 1.0 nM. plos.org Other active derivatives in this series included 11g (IC50 = 2 nM), 11f , 11o , and 11x (IC50 = 3 nM). plos.org These findings highlight the potential of the quinoline scaffold in designing novel antitrypanosomal agents. plos.orgsemanticscholar.org

Anti-inflammatory Properties

Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory effects through various in vitro models. These studies primarily focus on the inhibition of key inflammatory mediators and pathways.

One common mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govnih.gov Certain tetrahydroquinoline derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells in a concentration-dependent manner. nih.gov The derivative ELC-D-2 was particularly potent in inhibiting NO and other pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Another approach to assess anti-inflammatory potential in vitro is the inhibition of protein denaturation, as protein denaturation is a known cause of inflammation in conditions like rheumatoid arthritis. mdpi.comjapsonline.com Hybrid molecules of ibuprofen (B1674241) with 1,2,3,4-tetrahydroquinoline (B108954) have been screened for their ability to inhibit heat-induced albumin denaturation. mdpi.com These studies provide valuable information on the capacity of these compounds to protect proteins from denaturation. mdpi.comjapsonline.com

Furthermore, the synthesis of quinoline-thiazolidinedione hybrids has been explored as a strategy to develop new anti-inflammatory agents. These hybrids have been shown to modulate cytokines involved in the inflammatory cascade. For instance, derivatives LPSF/ZKD2 and LPSF/ZKD7 caused a significant, dose-dependent decrease in the concentration of interferon-gamma (IFN-γ) and TNF-α. Another compound, LPSF/ZKD4 , significantly reduced the expression of IL-6 at a concentration of 50 μM.

| Compound Class | Specific Derivative | In Vitro Assay / Target | Key Finding | Reference |

|---|---|---|---|---|

| N-substituted Tetrahydroquinoline | ELC-D-2 | Inhibition of NO, IL-6, TNF-α in LPS-stimulated BV2 cells | Most potent inhibitor among tested compounds | nih.gov |

| Quinoline-Thiazolidinedione Hybrid | LPSF/ZKD2 & LPSF/ZKD7 | Inhibition of IFN-γ and TNF-α | Significant, dose-dependent decrease | |

| Quinoline-Thiazolidinedione Hybrid | LPSF/ZKD4 | Inhibition of IL-6 expression | Significant reduction at 50 µM | |

| Ibuprofen-Tetrahydroquinoline Hybrid | H2 | Inhibition of Albumin Denaturation (IAD) | Demonstrated activity | mdpi.com |

Neurodegenerative Disease Research (e.g., Cholinesterase Inhibition for Alzheimer's Disease)

A key therapeutic strategy for Alzheimer's disease involves inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain. Tetrahydroquinoline and tetrahydroisoquinoline derivatives have emerged as promising scaffolds for the design of potent cholinesterase inhibitors. researchgate.netjocpr.comresearchgate.net

In vitro evaluations using the Ellman method have quantified the inhibitory potency of various derivatives. researchgate.netnih.gov One study reported a series of synthesized tetrahydroquinolines with moderate in vitro activity against AChE, with the most potent compound showing an IC50 value of 215 µM. researchgate.netjocpr.com

More complex hybrid molecules have demonstrated significantly higher potency. A series of heterodimers combining tacrine (B349632) with a tetrahydroquinolone moiety yielded compounds that inhibit AChE at nanomolar concentrations. Specifically, compound 7b from this series was a highly potent AChE inhibitor with an IC50 of less than 1 nM and exhibited high selectivity for AChE over BChE.

| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline | Not specified | AChE | 215 µM | researchgate.netjocpr.com |

| Tacrine-Tetrahydroquinoline Heterodimer | Compound 7b | AChE | < 1 nM |

Investigation of Molecular Targets and Mechanism of Action (In Vitro)

Understanding the molecular targets and mechanisms of action is crucial for the development of therapeutic agents. For tetrahydroquinoline derivatives, in vitro and in silico studies have elucidated several key interactions.